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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B15606186

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and
pharmacodynamic (PD) properties of Aplaviroc (GSK-873140), a CCR5 antagonist formerly
under development for the treatment of HIV-1 infection. The information compiled herein is
intended to support research and development activities by providing key data and
experimental methodologies. Aplaviroc's development was discontinued due to hepatotoxicity,
and this document also briefly touches upon this aspect.[1]

Introduction

Aplaviroc is a non-competitive, allosteric antagonist of the C-C chemokine receptor 5 (CCR5),
a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5,
Aplaviroc induces a conformational change in the receptor, thereby preventing its interaction
with the viral envelope glycoprotein gp120 and inhibiting viral entry.[1] Despite promising initial
antiviral activity, clinical development was halted due to instances of severe liver toxicity.[2][3]
Understanding the PK/PD profile of Aplaviroc remains valuable for the broader field of CCR5
antagonist development and for studying the mechanisms of drug-induced liver injury.

Pharmacokinetic Properties

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15606186?utm_src=pdf-interest
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://en.wikipedia.org/wiki/Aplaviroc
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://en.wikipedia.org/wiki/Aplaviroc
https://journals.asm.org/doi/abs/10.1128/aac.00821-07
https://pubmed.ncbi.nlm.nih.gov/18070967/
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Aplaviroc exhibits non-linear pharmacokinetics with high inter-patient variability.[4] Its

absorption is significantly enhanced when administered with food. It is primarily metabolized by

CYP3A4.[5]

Table 1: Pharmacokinetic Parameters of Aplaviroc in

Healthy Volunteers and HiV-Infected Patients

Parameter Population Dose Value Reference
AUC (0-24h) HIV-Infected
600 mg BID 2,101 (CV: 49%)  [5]

(ng-h/mL) (ASCENT Study)
HIV-Infected

800 mg BID 3,413 (CV: 95%)  [5]
(ASCENT Study)
HIV-Infected 200 mg BID (with

(EPIC Study)

LPV/r)

2,006 (CV: 97%)

[5]

HIV-Infected
(EPIC Study)

400 mg BID (with
LPVIr)

6,065 (CV: 76%)

[5]

HIV-Infected
(EPIC Study)

800 mg QD (with
LPVI/r)

5,840 (CV:
147%)

[5]

Half-life (%) (h)

Healthy
Volunteers

200-800 mg BID

[5]

Protein Binding
(%)

In vitro (Human

Plasma)

Not Specified

92

[6]

AUC: Area Under the Curve, BID: Twice Daily, QD: Once Daily, LPV/r: Lopinavir/Ritonavir, CV:
Coefficient of Variation.

Table 2: Effect of Co-administered Drugs on Aplaviroc

Pharmacokinetics in Healthy Volunteers
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Co-administered .
Aplaviroc Dose
Drug

Change in
Aplaviroc PK

Reference

Ritonavir (single dose) 50 mg (single dose)

2.1-fold increase in

[6]7]

AUC(0-c)

Lopinavir/Ritonavir 7.7-fold increase in

400 mg BID [7]
(repeat dose) AUC
6.2-fold increase in

[7]
Cmax
7.1-fold increase in

: [7]

Cmin
Efavirenz 600 mg BID 57% decrease in AUC  [8]
61% decrease in Ct [8]

AUC: Area Under the Curve, Cmax: Maximum Concentration, Cmin: Minimum Concentration,

Ct: Trough Concentration.

Pharmacodynamic Properties

The primary pharmacodynamic effect of Aplaviroc is the inhibition of HIV-1 replication, leading

to a reduction in plasma viral load.

Table 3: Antiviral Activity of Aplaviroc in Treatment-

Naive HIV-Inf | Pati [EPIC Study, Week 12

Percentage of Patients with HIV-1 RNA

Aplaviroc Dose Regimen (with
Lopinavir/Ritonavir)

<400 copies/mL

200 mg BID 50%
400 mg BID 48%
800 mg QD 54%
BID: Twice Daily, QD: Once Daily.[4]
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Signaling Pathway and Experimental Workflows
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Caption: Mechanism of HIV-1 entry inhibition by Aplaviroc.
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Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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